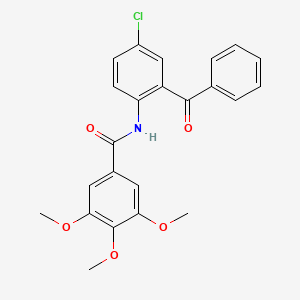
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is an organic compound that features a phenolic group substituted with a tert-butyl group and a methanesulfonate group. This compound is known for its stability and unique reactivity, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate typically involves the sulfonation of 3-(tert-butyl)-4-hydroxyphenylmethane. The process begins with the reaction of 3-(tert-butyl)-4-hydroxybenzaldehyde with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate ester.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenylmethanesulfonates
科学的研究の応用
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a protecting group for phenols.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of polymers and as an additive in lubricants and surfactants.
作用機序
The mechanism of action of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the sulfonate group can stabilize transition states and intermediates. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
類似化合物との比較
- Sodium (4-hydroxyphenyl)methanesulfonate
- Sodium (3,5-di-tert-butyl-4-hydroxyphenyl)methanesulfonate
- Sodium (3-(tert-butyl)-4-methoxyphenyl)methanesulfonate
Comparison: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is unique due to the presence of both the tert-butyl and sulfonate groups, which confer distinct reactivity and stability. Compared to Sodium (4-hydroxyphenyl)methanesulfonate, the tert-butyl group in this compound provides additional steric hindrance, affecting its chemical behavior. The compound also differs from Sodium (3,5-di-tert-butyl-4-hydroxyphenyl)methanesulfonate, which has two tert-butyl groups, leading to even greater steric effects and potentially different reactivity patterns .
特性
IUPAC Name |
sodium;(3-tert-butyl-4-hydroxyphenyl)methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S.Na/c1-11(2,3)9-6-8(4-5-10(9)12)7-16(13,14)15;/h4-6,12H,7H2,1-3H3,(H,13,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRNKUNVOFCNAO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2645802.png)
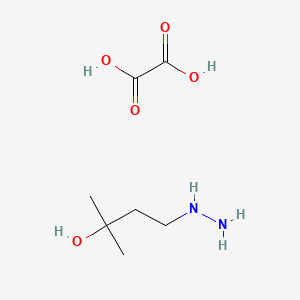
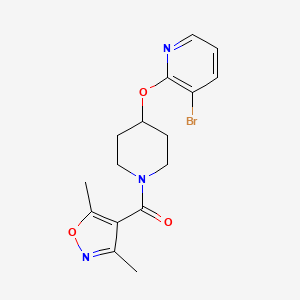


![2-[(4-bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethan-1-ol](/img/structure/B2645810.png)
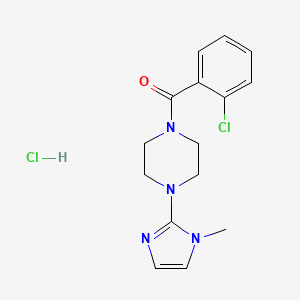


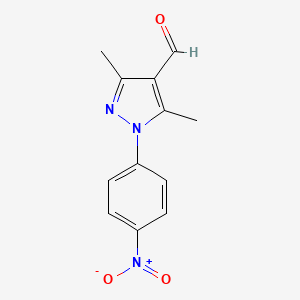
![1,3,7-trimethyl-8-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2645818.png)
